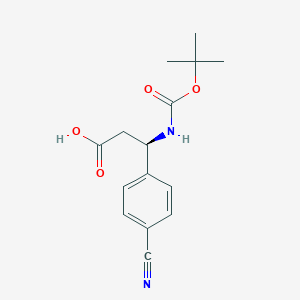

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

説明

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group, a 4-cyanophenyl substituent, and a propanoic acid moiety. The Boc group enhances stability and modulates solubility, while the 4-cyanophenyl ring introduces electron-withdrawing properties, influencing reactivity and biological interactions. This compound serves as a critical intermediate in peptide synthesis and drug development, where its stereochemistry and functional groups enable precise targeting of enzymes or receptors .

特性

IUPAC Name |

(3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMTTWVQVSELBI-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375880 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-22-1 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Boc Protection Reaction

- Reagents: (R)-3-amino-3-(4-cyanophenyl)propanoic acid, di-tert-butyl dicarbonate (Boc2O), base (commonly triethylamine or sodium bicarbonate), and an organic solvent such as dichloromethane or tetrahydrofuran.

- Procedure: The amino acid is dissolved in the solvent, and the base is added to neutralize the acid. Boc2O is then added dropwise at low temperature (0–5°C) to control the reaction rate and minimize side reactions.

- Reaction Time: Typically 1–4 hours under stirring.

- Workup: The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

- Yield: High yields (>85%) of the Boc-protected product are commonly reported.

Purification and Characterization

- Purification is often achieved by recrystallization from suitable solvents or preparative HPLC.

- The product is characterized by NMR, IR, and HPLC to confirm the Boc protection and enantiomeric purity.

- The compound is stable under storage at 2–8°C and shows high purity (>98% by HPLC).

Solubility and Stock Solution Preparation

For research applications, the compound is prepared as stock solutions with precise molarity for biological assays or further chemical reactions.

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 3.44 | 0.69 | 0.34 |

| 5 mg | 17.22 | 3.44 | 1.72 |

| 10 mg | 34.45 | 6.89 | 3.44 |

Note: Solvents such as DMSO are commonly used; heating to 37°C and ultrasonic treatment can improve solubility.

Research Findings and Optimization Notes

- The Boc protection step is critical for maintaining the stereochemical integrity of the chiral center.

- The cyano group remains intact during Boc protection, allowing for subsequent functionalization.

- Reaction conditions such as temperature, solvent choice, and base type significantly influence yield and purity.

- The compound’s stability in a pH range and resistance to heat during synthesis are favorable for scale-up.

- Enantiomeric purity is confirmed by chiral HPLC or optical rotation measurements, ensuring the (R)-configuration is preserved.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | (R)-3-amino-3-(4-cyanophenyl)propanoic acid |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | Triethylamine or sodium bicarbonate |

| Solvent | Dichloromethane, tetrahydrofuran |

| Temperature | 0–5°C during addition |

| Reaction Time | 1–4 hours |

| Purification Method | Recrystallization, preparative HPLC |

| Yield | >85% |

| Purity (HPLC) | ≥98% |

| Storage Conditions | 2–8°C |

| Solubility Enhancement | Heating to 37°C, ultrasonic bath |

化学反応の分析

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The cyanophenyl moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) for introducing the cyanide group.

Major Products Formed

Hydrolysis: Yields the free amine derivative.

Reduction: Produces the corresponding amine.

Substitution: Results in various substituted aromatic compounds depending on the nucleophile used.

科学的研究の応用

Drug Development

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to enhanced pharmacological properties. For instance:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development .

- Neuroprotective Agents : Compounds derived from this structure have shown promise in neuroprotection, particularly in models of neurodegenerative diseases .

Peptide Synthesis

The Boc group is widely used in solid-phase peptide synthesis (SPPS). The protecting group allows for the selective deprotection of amino acids during the synthesis process, facilitating the construction of complex peptides:

- Synthesis of Bioactive Peptides : Researchers have utilized this compound to synthesize peptides with specific biological activities, including antimicrobial and antiviral properties .

- Modular Peptide Libraries : This compound can be incorporated into peptide libraries for high-throughput screening to identify novel therapeutic candidates.

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis. Its functional groups can be modified to create a variety of derivatives:

- Synthesis of Heterocycles : Its structure can be transformed to yield heterocyclic compounds, which are essential in drug discovery due to their diverse biological activities .

- Chiral Auxiliary : The chiral nature of the compound makes it useful as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically enriched compounds.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives synthesized from this compound against various cancer cell lines. The results showed that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Properties

Another research highlighted the neuroprotective effects of a peptide synthesized using this compound. The study demonstrated that the peptide could significantly reduce neuronal apoptosis in models of Alzheimer's disease, indicating potential therapeutic applications .

作用機序

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The Boc group can enhance the compound’s stability and bioavailability, while the cyanophenyl moiety can contribute to binding affinity and specificity .

類似化合物との比較

Table 1: Structural and Functional Comparison

Substituent Effects

- Electron-Withdrawing Groups (e.g., Cl, CN): The 4-cyano substituent’s strong electron-withdrawing nature enhances electrophilic reactivity, making the compound a candidate for nucleophilic aromatic substitution or enzyme active-site interactions. This contrasts with 4-chloro analogs, where chlorine’s larger atomic size may hinder binding in sterically sensitive targets .

- Electron-Donating Groups (e.g., OMe): Methoxy-substituted analogs exhibit increased solubility in polar solvents but may reduce metabolic stability due to enhanced oxidation susceptibility .

Stereochemical Influences

The (R)-configuration is critical for chiral recognition in biological systems. For example, the (S)-enantiomer of the 4-cyanophenyl analog may exhibit reduced affinity for targets like proteases or G-protein-coupled receptors .

Protective Group Role

The Boc group shields the amino moiety, preventing undesired side reactions during peptide coupling. Its absence (e.g., in 3-amino-3-(4-cyanophenyl)propanoic acid) increases polarity but limits utility in solid-phase synthesis due to instability .

生物活性

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid, commonly referred to as Boc-phenylalanine derivative, is a synthetic compound with significant relevance in medicinal chemistry and biochemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability during chemical transformations. The presence of the 4-cyanophenyl substituent is particularly noteworthy for its potential biological activity and applications in drug development.

- IUPAC Name : this compound

- CAS Number : 501015-22-1

- Molecular Formula : C₁₅H₁₈N₂O₄

- Molecular Weight : 290.31 g/mol

- Purity : Typically ≥ 98% in commercial preparations

- Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of this compound primarily stems from its role as a protected amino acid. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating interactions with various biomolecules. This capability makes it a valuable intermediate in the synthesis of peptides and other biologically active compounds.

Biological Applications

-

Peptide Synthesis :

- The Boc group allows for selective reactions while protecting the amino functionality, making it an essential building block in peptide synthesis.

- Case studies have shown its effectiveness in synthesizing peptide analogs that exhibit enhanced biological activity compared to their unprotected counterparts.

-

Drug Development :

- Research indicates that derivatives of this compound may serve as precursors for protease inhibitors and other therapeutic agents. For instance, modifications to the phenyl ring can lead to compounds with improved efficacy against specific molecular targets involved in disease processes.

-

Enzyme Interaction Studies :

- Interaction studies involving this compound focus on its biochemical roles after deprotection. The free amino group can influence enzyme activity and facilitate peptide bond formation with other amino acids, which is crucial for biological functions.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

| Study | Findings |

|---|---|

| Study A | Demonstrated that deprotected derivatives exhibit significant inhibition of specific proteases involved in cancer progression. |

| Study B | Analyzed the pharmacokinetics of Boc-protected amino acids, indicating favorable absorption and distribution characteristics. |

| Study C | Investigated the structure-activity relationship (SAR) of related compounds, revealing that modifications to the cyanophenyl group can enhance binding affinity to target enzymes. |

Q & A

Basic: What are the optimal synthetic strategies for (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid?

Answer:

The synthesis typically involves Boc-protection of the amino group, followed by coupling reactions. For example:

- Step 1: Use (R)-3-amino-3-(4-cyanophenyl)propanoic acid as the starting material. Introduce the Boc group via tert-butoxycarbonyl anhydride (Boc₂O) in a basic solvent (e.g., THF/water) with catalytic DMAP .

- Step 2: Optimize coupling efficiency using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (CH₂Cl₂) to minimize side reactions .

- Step 3: Purify via aqueous extraction and concentrate under reduced pressure. Confirm purity using HPLC or NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

Chiral resolution is critical:

- Method 1: Use chiral auxiliaries or catalysts during the Boc-protection step. For example, asymmetric hydrogenation with Rhodium(I) complexes can enhance stereoselectivity .

- Method 2: Employ chiral chromatography (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases to separate enantiomers. Validate using polarimetry ([α]D²⁵ ~+15° for R-configuration) .

- Note: Monitor optical rotation and compare with literature values for Boc-protected analogs (e.g., (R)-Boc-phenylalanine derivatives) .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

Use a multi-technique approach:

- NMR:

- ¹H NMR: Boc tert-butyl protons at δ 1.4 ppm (9H, s); aromatic protons (4-cyanophenyl) at δ 7.6–7.8 ppm (4H, m) .

- ¹³C NMR: Carbonyl (Boc) at ~155 ppm; nitrile (CN) at ~118 ppm .

- IR: Stretch bands for Boc (C=O at ~1680 cm⁻¹) and carboxylic acid (O-H at ~2500–3300 cm⁻¹) .

- Mass Spec: ESI-MS m/z calculated for C₁₅H₁₉N₂O₄: 315.13 (M+H⁺) .

Advanced: How does the 4-cyanophenyl substituent influence biological activity compared to other aryl groups?

Answer:

The 4-cyanophenyl group enhances:

- Electron-Withdrawing Effects: Stabilizes intermediates in enzyme inhibition (e.g., kinase inhibitors) compared to electron-donating groups (e.g., 4-methoxyphenyl in ) .

- Hydrophobic Interactions: Increases binding affinity in hydrophobic enzyme pockets, as shown in SAR studies of similar Boc-amino acid derivatives .

- Comparative Data: Replace with 4-boronophenyl () to study polar interactions or 4-fluorophenyl () for steric effects.

Safety: What precautions are necessary for handling this compound?

Answer:

Refer to SDS guidelines for Boc-protected analogs:

- Hazards: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis .

- Storage: Store at 2–8°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis .

Advanced: How to troubleshoot low yields in the coupling step?

Answer:

Optimize reaction conditions:

- Stoichiometry: Use 1.2–1.5 equivalents of DCC relative to the carboxylic acid to drive the reaction .

- Solvent Choice: Replace CH₂Cl₂ with DMF for better solubility of polar intermediates .

- Purification: Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product from dicyclohexylurea byproducts .

Basic: What are the stability considerations for long-term storage?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Moisture Control: Use desiccants (silica gel) to avoid Boc-group hydrolysis. Confirm stability via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced: How to design pharmacokinetic studies for this compound?

Answer:

- In Vitro Assays:

- Plasma stability: Incubate in human plasma (37°C, 24h) and quantify via LC-MS .

- CYP450 inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In Vivo: Use radiolabeled (¹⁴C) analogs to track tissue distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。